Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFUILVSGRYMR-JVHMLUBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-19-3) is a compound with a unique bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 211.26 g/mol. The compound is characterized by its solid form and is typically stored under nitrogen at low temperatures to maintain stability.
Synthesis
The synthesis of this compound often involves multi-step reactions, including the use of azomethine ylides and cyclopropenes in 1,3-dipolar cycloaddition reactions. These methods have been refined to enhance yield and selectivity, allowing for the production of various derivatives with potentially improved biological activities .
Biological Activities
Research has demonstrated that compounds related to the 3-azabicyclo[3.1.0]hexane framework exhibit a broad range of biological activities:
1. Antioxidant Activity
- Studies indicate that derivatives of this compound can act as effective antioxidants, helping to mitigate oxidative stress in biological systems.
2. Anticancer Properties
- Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development in cancer therapeutics .
3. Antidiabetic Effects
- Research suggests potential antidiabetic activity, possibly through the modulation of glucose metabolism pathways.
4. Antibacterial and Antifungal Activities
- Compounds derived from this structure have been evaluated for their efficacy against various bacterial and fungal strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Activity
A study conducted on a series of spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane demonstrated significant anticancer activity against human cancer cell lines. The study highlighted that modifications to the bicyclic structure could enhance bioactivity and selectivity towards cancer cells .
Case Study 2: Antioxidant Properties
In vitro assays revealed that certain derivatives exhibited strong antioxidant capabilities, significantly reducing reactive oxygen species (ROS) levels in cultured cells. This suggests potential therapeutic applications in oxidative stress-related diseases .
Summary Table of Biological Activities
Chemical Reactions Analysis
Reduction of the Formyl Group
The formyl group (-CHO) undergoes reduction to a hydroxymethyl (-CH₂OH) functionality, a critical step in synthesizing intermediates for further reactions. For example:
Reaction:
This reduction is confirmed by the synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, which is subsequently employed in Mitsunobu reactions (see Section 2) .
| Parameter | Value |
|---|---|
| Starting Material | Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol |
| Product | Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Mitsunobu Reaction with Phenols
The hydroxymethyl derivative (synthesized via reduction) participates in Mitsunobu reactions to form ethers. This method is widely used to introduce aryloxy groups into the bicyclic framework .
General Procedure:
-
Combine the hydroxymethyl compound with a phenol derivative, di-tert-butylazodicarboxylate (DBAD), and triphenylphosphine (PPh₃) in THF.
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Stir at room temperature for 1 hour.
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Acidify with HCl/dioxane to yield the final ether product.
Example Reaction:
| Component | Role | Concentration |
|---|---|---|
| Hydroxymethyl Compound | Substrate | 2 M in THF |
| DBAD | Azodicarboxylate reagent | 2 M in THF |
| PPh₃ | Phosphine ligand | 2 M in THF |
Nucleophilic Addition Reactions
The formyl group is susceptible to nucleophilic attack, enabling the formation of alcohols, amines, or hydrazones. Though direct experimental data is limited, analogous reactions for aldehydes suggest the following pathways:
a. Grignard Addition:
b. Reductive Amination:
Oxidation to Carboxylic Acid
The formyl group can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions, though this transformation has not been explicitly documented for this compound.
Hypothetical Reaction:
Comparative Reactivity with Analogues
The reactivity of this compound differs from structurally related derivatives:
Comparison with Similar Compounds
Table 1: Substituent Variations at the 6-Position
Table 2: Stereochemical and Functional Group Impact
Physicochemical Properties
- Solubility : The formyl derivative is moderately soluble in dichloromethane and THF but less so in water. In contrast, the 6-oxa analog shows enhanced aqueous solubility due to its ether linkage .
- Stability: Boc-protected derivatives (e.g., formyl, amino) are stable at room temperature but hydrolyze under acidic conditions. The acetyl derivative is prone to keto-enol tautomerism, limiting its shelf life .
Commercial Availability and Cost
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodological Answer : The compound is synthesized via hydrogenation and subsequent functionalization. For example, exo-6-amino derivatives can be generated by catalytic hydrogenation of dibenzylamino precursors using Pd/C under H₂ (1 atm) in methanol, achieving >95% yield . The formyl group is introduced via oxidation or formylation reactions, often using reagents like Dess-Martin periodinane or formic acid derivatives. Key steps include maintaining inert conditions (N₂ atmosphere) and purification via silica chromatography .
Q. How can the stereochemical configuration of the bicyclic core be confirmed?
- Methodological Answer : X-ray crystallography is definitive for assigning stereochemistry. For example, triclinic crystal systems (e.g., space group C2/c) with cell parameters (a = 19.76 Å, b = 8.17 Å) have resolved azabicyclo ring conformations . Alternatively, ¹H and ¹³C NMR coupling constants (e.g., J = 9.8 Hz for axial protons) and NOESY correlations differentiate exo/endo configurations .
Q. What analytical techniques are critical for characterizing purity and functional groups?
- Methodological Answer :
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (e.g., 0-50% EtOH/EtOAc eluent) .
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ confirm ester (C=O) and formyl (CHO) groups .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 478.4 [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence pharmacological activity in BET inhibitor design?
- Methodological Answer : The (1R,5S,6S) configuration enhances binding to bromodomains. For example, derivatives with this stereochemistry showed 89% yield in coupling reactions with dihydrobenzofuran carboxamides, achieving IC₅₀ values <100 nM in BET inhibition assays. Molecular docking studies reveal hydrogen bonding between the formyl group and conserved asparagine residues in BD2 domains .
Q. What strategies resolve contradictions in reactivity between exo- and endo-isomers during functionalization?
- Methodological Answer : Endo isomers often exhibit steric hindrance, reducing acylation efficiency. Using bulky acyl chlorides (e.g., 2,6-dichlorobenzoyl chloride) under low-temperature (0°C) conditions minimizes side reactions. Kinetic studies show exo-isomers react 3× faster due to equatorial alignment of the formyl group .
Q. How can this compound serve as a precursor for Zn²⁺-dependent DUB inhibitors?
- Methodological Answer : The formyl group undergoes condensation with aminopyrazoles to form Schiff base intermediates. In a study, tert-butyl 6-(4-nitro-1H-pyrazole-3-carboxamido) derivatives inhibited DUB activity (IC₅₀ = 0.23 μM) by chelating Zn²⁺ in the catalytic triad. Purification via flash chromatography (40% yield) and validation by ¹H NMR (δ 10.66 ppm, NH signal) are critical .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
